molecular formula C14H13NO B1391996 2-(2-Methylbenzoyl)-6-methylpyridine CAS No. 1187169-79-4

2-(2-Methylbenzoyl)-6-methylpyridine

Cat. No. B1391996
M. Wt: 211.26 g/mol
InChI Key: ZYVNVNZFHRSPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylbenzoyl)-6-methylpyridine is a chemical compound that belongs to the pyridine family. It is also known as 2-(2-methylphenyl)-6-methylpyridine or MMBP. This compound has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into the synthesis and reactivity of compounds related to 2-(2-Methylbenzoyl)-6-methylpyridine has been extensive. Nosova et al. (2004) discussed the synthesis of fluorine-containing pyrido[1,2-a]quinazolin-6-ones, revealing insights into the reactivity of similar compounds (Nosova et al., 2004). Moreover, the study by Katritzky et al. (1995) provided methodologies for converting 2-aminopyridines into various derivatives, offering a broad spectrum of possible applications and insights into the compound's chemistry (Katritzky et al., 1995).

Biological and Catalytic Applications

Studies have also delved into the biological activities and catalytic uses of compounds structurally related to 2-(2-Methylbenzoyl)-6-methylpyridine. The research by Scheffer et al. (2005) on metal-free catalysts for RNA hydrolysis highlighted the potential biological relevance of such compounds, focusing on the catalytic activities of structural analogues like 2-aminopyridines (Scheffer et al., 2005). Additionally, the study by O’Loughlin et al. (1999) on the biodegradation of pyridine derivatives by Arthrobacter sp. points to the environmental implications and degradation pathways of similar compounds (O’Loughlin et al., 1999).

properties

IUPAC Name

(2-methylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-9-5-7-11(2)15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVNVNZFHRSPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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